1-Ethyl-piperidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-Ethyl-piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

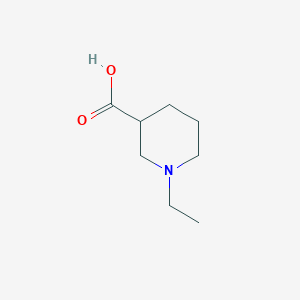

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAARCSKNLPQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622098 | |

| Record name | 1-Ethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861071-98-9 | |

| Record name | 1-Ethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 1-Ethyl-piperidine-3-carboxylic acid?

An In-depth Technical Guide to 1-Ethyl-piperidine-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-Ethyl-piperidine-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes theoretical knowledge with practical insights into its characterization and application.

Introduction and Strategic Importance

1-Ethyl-piperidine-3-carboxylic acid (CAS No. 861071-98-9) belongs to the class of N-substituted piperidine derivatives.[1] The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[2] The presence of both a tertiary amine and a carboxylic acid group makes 1-Ethyl-piperidine-3-carboxylic acid a versatile zwitterionic building block. Its unique structural features allow for the introduction of specific steric and electronic properties into target molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3] This guide will elucidate its fundamental properties, reactivity, and the analytical methodologies required for its effective utilization in a research setting.

Molecular Structure and Physicochemical Properties

The molecule consists of a central piperidine ring functionalized with an ethyl group at the nitrogen atom (N-1) and a carboxylic acid at the C-3 position. The carbon at the 3-position is a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Diagram: Molecular Structure and Functional Groups

Caption: Structure of 1-Ethyl-piperidine-3-carboxylic acid highlighting its key functional groups.

The key physicochemical properties are summarized in the table below. It is important to note that many of these values are predicted, as extensive experimental data for this specific compound is not widely published.

| Property | Value | Source |

| CAS Number | 861071-98-9 | [1][4] |

| Molecular Formula | C₈H₁₅NO₂ | [5][6] |

| Molecular Weight | 157.21 g/mol | [6][7] |

| Physical State | Solid (inferred) | [8] |

| Boiling Point | 262.7 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.067 g/cm³ (Predicted) | [9] |

| Flash Point | 112.7 °C (Predicted) | [9] |

| XLogP3 | 0.1 (for ethyl ester) | [7][10] |

Chemical Properties and Reactivity

Acid-Base Behavior (pKa)

1-Ethyl-piperidine-3-carboxylic acid is an amphoteric molecule containing both a basic tertiary amine and an acidic carboxylic acid.

-

Amine pKa: The pKa of the protonated tertiary amine is expected to be around 10.0 - 11.0 . This is based on the known pKa of N-ethylpiperidine, which is approximately 10.45.[11] The electron-donating nature of the two alkyl groups (ethyl and the piperidine ring carbons) stabilizes the positive charge on the protonated nitrogen, making it a relatively strong base.

-

Carboxylic Acid pKa: The pKa of the carboxylic acid group is predicted to be in the range of 2.0 - 5.0 , which is typical for aliphatic carboxylic acids.[12][13]

At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO⁻) and the amine will be protonated (NH⁺), allowing the molecule to exist predominantly as a zwitterion. This dual ionic character significantly influences its solubility and intermolecular interactions.

Solubility Profile

The zwitterionic nature of 1-Ethyl-piperidine-3-carboxylic acid suggests a complex solubility profile.

-

Aqueous Solubility: Based on its parent compound, piperidine-3-carboxylic acid, it is expected to have moderate solubility in water.[8] Solubility is pH-dependent; it will be more soluble at highly acidic or highly basic pH values where it exists as a single charged species, and potentially least soluble near its isoelectric point.

-

Organic Solvents: It is expected to be more soluble in polar protic solvents like methanol and ethanol, which can solvate both the carboxylate and the protonated amine.[8] Solubility in nonpolar solvents such as hexanes or diethyl ether is likely to be very low.

Chemical Reactivity and Stability

The reactivity is dictated by its two primary functional groups.

-

Reactions at the Carboxylic Acid: The carboxyl group can undergo standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions to form the corresponding ester.

-

Amide Bond Formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. This is a cornerstone reaction for its use in drug discovery.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Reactions at the Tertiary Amine: The nitrogen atom is nucleophilic and basic.

-

Stability: The compound is generally stable under standard laboratory conditions.[3] For long-term storage, it should be kept in a cool, dry place in a tightly sealed container. As an amine, it may be sensitive to strong oxidizing agents.[15]

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly available, the key features can be reliably predicted based on its structure and data from analogous compounds.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Piperidine Ring Protons (-CH-, -CH₂-): A complex series of multiplets between ~1.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen (C2, C6) and the carbon bearing the carboxyl group (C3) will be the most downfield.

-

N-Ethyl Group Protons (-CH₂CH₃): A quartet (~2.5-3.0 ppm) for the -CH₂- group and a triplet (~1.0-1.3 ppm) for the -CH₃ group.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of ~170-180 ppm.

-

Piperidine Ring Carbons: Signals between ~20 and 60 ppm. The carbons adjacent to the nitrogen (C2, C6) will be in the ~45-60 ppm range.

-

N-Ethyl Group Carbons: Two signals, one for the -CH₂- (~40-50 ppm) and one for the -CH₃ (~10-15 ppm).

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aliphatic): Multiple sharp peaks between ~2850 and 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around ~1700-1730 cm⁻¹.

-

C-N Stretch: A medium intensity band around ~1000-1200 cm⁻¹.

Experimental Protocols

Protocol for NMR Spectral Analysis

This protocol provides a self-validating system for structural confirmation using a suite of modern NMR experiments.

Caption: A comprehensive workflow for the structural elucidation of 1-Ethyl-piperidine-3-carboxylic acid via NMR.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-Ethyl-piperidine-3-carboxylic acid.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is ideal for observing the exchangeable protons of the carboxylic acid.[16]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Ensure sufficient scans (e.g., 16 or 64) for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

-

Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

-

2D NMR Acquisition:

-

Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin coupling networks, which validates the connectivity of the piperidine and ethyl groups.[16]

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify 2- and 3-bond correlations between protons and carbons. This is crucial for confirming the overall molecular backbone and assigning the quaternary carbonyl carbon.

-

-

Data Analysis:

-

Integrate the ¹H NMR spectrum to confirm the proton count for each functional group.

-

Use the combination of 1D and 2D spectra to unambiguously assign every ¹H and ¹³C chemical shift, confirming the structure of the molecule.

-

Proposed Synthetic Protocol: N-Alkylation

A plausible and efficient method for the synthesis of 1-Ethyl-piperidine-3-carboxylic acid is the direct N-alkylation of piperidine-3-carboxylic acid (nipecotic acid) or its ethyl ester followed by hydrolysis.

Caption: A proposed three-stage workflow for the synthesis of 1-Ethyl-piperidine-3-carboxylic acid.

Step-by-Step Methodology:

-

N-Alkylation of Ethyl Nipecotate:

-

To a solution of ethyl piperidine-3-carboxylate (ethyl nipecotate, 1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification of the Ester:

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product (ethyl 1-ethylpiperidine-3-carboxylate).

-

Purify the crude ester using silica gel column chromatography.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the purified ester in a mixture of THF and water.

-

Add an excess of a base like lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 4-8 hours until the ester is fully consumed (monitor by TLC).

-

Carefully neutralize the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH near the isoelectric point (~7) to precipitate the zwitterionic product or prepare for extraction.

-

The final product can be isolated by filtration if it precipitates, or by extraction into a suitable organic solvent after adjusting the pH. Further purification can be achieved by recrystallization.

-

Conclusion

1-Ethyl-piperidine-3-carboxylic acid is a functionally rich heterocyclic compound with well-defined, albeit largely predicted, physical and chemical properties. Its amphoteric nature and the orthogonal reactivity of its amine and carboxylic acid groups make it an exceptionally valuable building block for constructing complex molecular architectures in drug discovery. A thorough understanding of its properties, reactivity, and the analytical methods for its characterization, as outlined in this guide, is essential for its successful application in the synthesis of next-generation pharmaceuticals.

References

-

PubChem. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582. [Link]

-

PubChem. CID 161290137 | C16H30N2O4. [Link]

-

PubChem. N-Ethylpiperidine | C7H15N | CID 13007. [Link]

-

PubChem. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784. [Link]

-

Solubility of Things. Piperidine-3-carboxylic acid - Solubility. [Link]

-

NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]

-

PubChemLite. 1-ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). [Link]

-

SpectraBase. 1-Piperidinecarboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester - IR Spectrum. [Link]

-

Vitaku, E. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. [Link]

-

PubChem. Nipecotic Acid | C6H11NO2 | CID 4498. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

EPFL. pKa Data Compiled by R. Williams. [Link]

-

Pipzine Chemicals. 3-Piperidine carboxylic, ethyl ester base. [Link]

Sources

- 1. 1-ethyl-piperidine-3-carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 861071-98-9|1-Ethylpiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. echemi.com [echemi.com]

- 10. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Ethylpiperidine | 766-09-6 [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. epfl.ch [epfl.ch]

- 14. 1185293-15-5|1-Ethylpiperidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 15. CAS 766-09-6: N-Ethylpiperidine | CymitQuimica [cymitquimica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Ethyl-piperidine-3-carboxylic acid hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-piperidine-3-carboxylic acid hydrochloride (CAS Number: 861071-98-9), a derivative of nipecotic acid, represents a valuable heterocyclic building block in medicinal chemistry. While specific literature on this exact compound is sparse, its structural motif is integral to a wide range of pharmacologically active agents. This technical guide provides a comprehensive framework for researchers, consolidating known synthetic strategies, expected analytical characteristics, and potential applications based on established chemical principles and data from closely related analogues. We will explore the causality behind synthetic choices, outline detailed characterization methodologies, and discuss the compound's role as a key intermediate in drug discovery, particularly in neuroscience and beyond.

Introduction: The Significance of the N-Ethyl Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in the pharmaceutical industry, present in numerous approved drugs. Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it an ideal framework for optimizing interactions with biological targets.[1] The N-alkylation of the piperidine ring, in this case with an ethyl group, serves several critical functions in drug design:

-

Modulation of Physicochemical Properties: The ethyl group increases lipophilicity compared to the parent secondary amine, which can influence solubility, cell permeability, and the ability to cross the blood-brain barrier.

-

Receptor Interaction: The nitrogen atom of the piperidine ring is often a key pharmacophoric feature, capable of forming ionic bonds or hydrogen bonds with target proteins. The N-substituent can fine-tune the basicity (pKa) of the nitrogen and introduce specific steric interactions that can enhance binding affinity and selectivity.

-

Metabolic Stability: N-alkylation can block metabolic pathways that might otherwise lead to rapid clearance of the compound.

1-Ethyl-piperidine-3-carboxylic acid, also known as 1-ethylnipecotic acid, is a chiral molecule. The carboxylic acid at the 3-position provides a crucial handle for further synthetic elaboration, such as amide bond formation, reduction to an alcohol, or esterification, enabling the construction of diverse chemical libraries for screening. This guide will treat the compound as a racemate unless otherwise specified, though chiral synthesis and resolution are key considerations for drug development.

Physicochemical and Structural Properties

Table 1: Core Properties of 1-Ethyl-piperidine-3-carboxylic acid hydrochloride

| Property | Value | Source/Comment |

| CAS Number | 861071-98-9 | Primary identifier from user prompt. Note: Other CAS numbers like 1185293-15-5 may be used by some suppliers for the same or related structure. |

| Molecular Formula | C₈H₁₆ClNO₂ | As the hydrochloride salt. |

| Molecular Weight | 193.67 g/mol | Calculated for the hydrochloride salt. |

| IUPAC Name | 1-ethylpiperidine-3-carboxylic acid hydrochloride | Systematic name. |

| Synonyms | 1-Ethylnipecotic acid HCl, 1-ethyl-3-piperidinecarboxylic acid HCl | Common alternative names.[2] |

| Structure (Free Base) | CCN1CCCC(C1)C(=O)O | SMILES String.[3] |

| Appearance | White to off-white solid | Predicted, typical for hydrochloride salts of small organic molecules. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. |

Synthesis Strategies and Methodologies

No specific, validated protocol for the synthesis of 1-Ethyl-piperidine-3-carboxylic acid hydrochloride has been published. However, its structure lends itself to two primary and reliable synthetic approaches starting from commercially available materials. The choice between these routes depends on the availability of starting materials, scale, and desired purity profile.

Strategy 1: Direct N-Alkylation of Piperidine-3-carboxylic Acid (Nipecotic Acid)

This is the most direct approach, involving the addition of an ethyl group to the nitrogen of nipecotic acid or its ester.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. US6689898B2 - Antihistaminic piperidine derivatives and intermediates for the preparation thereof - Google Patents [patents.google.com]

- 3. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyl-piperidine-3-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-piperidine-3-carboxylic acid, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis and potential applications, ensuring scientific integrity and immediate relevance for professionals in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. 1-Ethyl-piperidine-3-carboxylic acid, as a substituted piperidine, offers a versatile platform for the synthesis of novel chemical entities with potential therapeutic applications. This guide will delve into the specific molecular characteristics and synthetic pathways of this compound, providing a robust foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of a compound is paramount for its effective utilization in synthesis and drug design.

Molecular Structure

The molecular structure of 1-Ethyl-piperidine-3-carboxylic acid is characterized by a piperidine ring N-substituted with an ethyl group and a carboxylic acid moiety at the 3-position.

Table 1: Molecular Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 1-ethylpiperidine-3-carboxylic acid | J&K Scientific[1] |

| CAS Number | 861071-98-9 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₁₅NO₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 157.21 g/mol | Santa Cruz Biotechnology[2] |

| SMILES | CCN1CCCC(C1)C(=O)O | J&K Scientific[1] |

Diagram 1: 2D Molecular Structure of 1-Ethyl-piperidine-3-carboxylic acid

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of 1-Ethyl-piperidine-3-carboxylic acid.

Protocol 1: N-Alkylation of Ethyl Nipecotate

-

Rationale: This step introduces the ethyl group onto the nitrogen atom of the piperidine ring. The choice of a suitable base is critical to deprotonate the secondary amine, facilitating nucleophilic attack on the ethylating agent.

-

Procedure:

-

To a solution of ethyl nipecotate (1.0 eq.) in a suitable aprotic solvent (e.g., acetone, acetonitrile) is added a base such as potassium carbonate (2.0-3.0 eq.).

-

Ethyl iodide or ethyl bromide (1.1-1.5 eq.) is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.

-

Upon completion, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude ethyl 1-ethylpiperidine-3-carboxylate, which can be purified by vacuum distillation or column chromatography.

-

Protocol 2: Hydrolysis of Ethyl 1-ethylpiperidine-3-carboxylate

-

Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred as it is an irreversible process, driving the reaction to completion. [3]* Procedure:

-

The crude or purified ethyl 1-ethylpiperidine-3-carboxylate (1.0 eq.) is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2.0-3.0 eq.).

-

The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether, dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 5-6 with a mineral acid (e.g., 1 M HCl).

-

The precipitated product, 1-Ethyl-piperidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals corresponding to the ethyl group (a triplet and a quartet), as well as multiplets for the diastereotopic protons of the piperidine ring. The proton at the 3-position will likely appear as a multiplet.

-

¹³C NMR: Signals for the two carbons of the ethyl group, the five distinct carbons of the piperidine ring, and a downfield signal for the carbonyl carbon of the carboxylic acid are expected.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would likely show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, respectively.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the carboxylic acid, C-H stretching vibrations for the alkyl groups, and a strong C=O stretch for the carbonyl group.

Applications in Drug Discovery and Development

1-Ethyl-piperidine-3-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. [1]Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid, allows for diverse chemical modifications.

Diagram 3: Application Workflow in Medicinal Chemistry

Caption: Workflow illustrating the utility of the title compound in drug discovery.

Piperidine derivatives are known to be key components in a variety of biologically active compounds, including analgesics and anti-inflammatory agents. [4]The structural motif of 1-Ethyl-piperidine-3-carboxylic acid can be found in precursors to compounds targeting the central nervous system.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. A Safety Data Sheet (SDS) for 1-Ethyl-piperidine-3-carboxylic acid should be consulted before use. General safety precautions for similar piperidine derivatives include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Ethyl-piperidine-3-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from commercially available starting materials, combined with the numerous possibilities for chemical derivatization, makes it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and potential applications, offering a solid foundation for its use in the research and development endeavors of scientists and drug development professionals.

References

-

Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]

Sources

Solubility Profile of 1-Ethyl-piperidine-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation strategies to in vivo efficacy. This technical guide provides an in-depth examination of the solubility characteristics of 1-Ethyl-piperidine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. In the absence of extensive empirical solubility data in public literature, this guide synthesizes theoretical principles with established experimental protocols to empower researchers in their drug development endeavors. We present a comprehensive overview of the molecule's physicochemical properties, a theoretical assessment of its expected solubility in various solvent classes, and a detailed, step-by-step protocol for the definitive determination of its thermodynamic solubility via the ICH-recommended shake-flask method. This document is intended to serve as a practical resource for scientists and researchers, enabling a proactive, science-driven approach to formulation and development challenges.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the intrinsic solubility of a molecule is a cornerstone property that dictates its journey from a laboratory curiosity to a therapeutic reality. Poor solubility can lead to a cascade of downstream challenges, including low bioavailability, erratic absorption, and difficulties in formulating viable dosage forms. Consequently, a thorough understanding and precise measurement of an API's solubility are imperative from the early stages of development.

This guide focuses on 1-Ethyl-piperidine-3-carboxylic acid, a substituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Understanding the solubility of this specific molecule is crucial for chemists and formulators aiming to incorporate it into more complex drug candidates. This document provides the foundational knowledge and practical tools necessary to characterize and modulate the solubility of 1-Ethyl-piperidine-3-carboxylic acid, thereby accelerating the development timeline.

Physicochemical Profile of 1-Ethyl-piperidine-3-carboxylic Acid

A molecule's solubility is governed by its intrinsic physicochemical properties. The following table summarizes the known and estimated properties of 1-Ethyl-piperidine-3-carboxylic acid, which form the basis for predicting its solubility behavior.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Chemical Structure | See Figure 1 | - |

| XLogP3 | -1.6 | ECHEMI[1] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[1] |

| Estimated pKa | Carboxylic Acid: ~3.4-4.4 Piperidine Nitrogen: ~10.5-11.5 | Estimated based on piperidine-3-carboxylic acid (pKa1: 3.35, pKa2: 10.64)[3] and the inductive effect of the N-ethyl group. |

| Estimated Melting Point | Not available; prediction required | Machine learning models or group contribution methods can be employed for estimation.[4][5][6][7] |

Figure 1. Chemical structure of 1-Ethyl-piperidine-3-carboxylic acid.

Theoretical Principles and Predicted Solubility Behavior

The structure of 1-Ethyl-piperidine-3-carboxylic acid suggests a zwitterionic character at physiological pH, with a protonated tertiary amine and a deprotonated carboxylic acid. This amphoteric nature is a key determinant of its solubility.

-

Aqueous Solubility: The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carboxylate oxygens and the piperidine nitrogen) indicates a high potential for interaction with polar protic solvents like water. The negative XLogP3 value further supports the hydrophilic nature of the molecule, suggesting good aqueous solubility. [1]

-

pH-Dependent Solubility: As a zwitterionic compound, its solubility in aqueous media is expected to be highly pH-dependent.

-

In acidic conditions (pH < pKa of the carboxylic acid) , the carboxylate group will be protonated, and the piperidine nitrogen will be protonated, resulting in a net positive charge. Solubility is expected to be high.

-

Near the isoelectric point (pI) , the molecule will exist predominantly as a neutral zwitterion, where intramolecular interactions may decrease its interaction with water, leading to a minimum in solubility.

-

In basic conditions (pH > pKa of the piperidine nitrogen) , the carboxylic acid will be deprotonated, and the piperidine nitrogen will be deprotonated, resulting in a net negative charge. Solubility is expected to be high.

-

-

Solubility in Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the solute.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected, as these solvents can accept hydrogen bonds and have high dielectric constants, which can solvate charged species.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the polar and ionizable nature of 1-Ethyl-piperidine-3-carboxylic acid.

-

The following flowchart provides a logical path for selecting appropriate solvents for initial solubility screening based on the intended application.

Caption: A decision flowchart for solvent selection based on application.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method, as recommended by the International Council for Harmonisation (ICH) M9 guidelines. [8][9][10][11]This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Detailed Step-by-Step Protocol

The following protocol is a comprehensive guide to performing a shake-flask solubility study for 1-Ethyl-piperidine-3-carboxylic acid, adhering to pharmaceutical industry best practices.

Step 1: Preparation of Solvents and Buffers

-

Prepare aqueous buffers at a minimum of three pH levels within the physiological range: pH 1.2, pH 4.5, and pH 6.8, as per ICH M9 guidelines. [1][8][10]* Prepare any organic solvents of interest. Ensure all solvents are of high purity (e.g., HPLC grade).

Step 2: Sample Preparation

-

Weigh an excess amount of 1-Ethyl-piperidine-3-carboxylic acid into appropriately sized, inert vessels (e.g., glass vials with PTFE-lined caps). An amount sufficient to be visible as a solid phase at the end of the experiment is required.

Step 3: Equilibration

-

Add a precise volume of the chosen solvent to each vial.

-

Place the sealed vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.

-

Agitate the samples for a predetermined period. A duration of 24 to 72 hours is generally sufficient to reach equilibrium. [12]It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Step 4: Phase Separation

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved solid. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

Step 5: Sample Analysis

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-Ethyl-piperidine-3-carboxylic acid using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Step 6: Data Reporting

-

Report the solubility as the mean of at least three replicate determinations at each solvent and pH condition, typically in units of mg/mL or µg/mL.

-

For aqueous buffers, it is crucial to measure and report the final pH of the saturated solution, as the dissolution of an acidic or basic compound can alter the pH. [10][12] The following diagram illustrates the key stages of the shake-flask experimental workflow.

Caption: A schematic of the shake-flask solubility determination workflow.

Conclusion

For definitive characterization, this guide provides a detailed, authoritative protocol for the shake-flask method, aligned with international regulatory standards. By combining theoretical predictions with rigorous experimental verification, researchers can effectively navigate the challenges associated with solubility, ensuring a more efficient and successful drug development pathway. This systematic approach provides the necessary framework for informed decision-making in formulation, analytical method development, and biopharmaceutical assessment.

References

- Melting point prediction of organic molecules by deciphering the chemical structure into a n

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).

- 3-Piperidinecarboxylic acid. ChemBK.

- Predicting melting points of substances based on their molecular/atomic structure. (2015, May 11). Chemistry Stack Exchange.

- How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PubMed Central.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.

- Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset. (2023, May 1).

- How Accurately Can We Predict the Melting Points of Drug-like Compounds? (2014, December 9). PubMed Central.

- Guillaume2126/Melting-point-predictor. GitHub.

- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019, December 17).

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH.

- M9 Biopharmaceutics Classification System-Based Biowaivers. (2018, June 7). FDA.

- 861071-98-9, 1-ETHYL-PIPERIDINE-3-CARBOXYLIC ACID Formula. ECHEMI.

- Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. (2024, January 2). PubMed.

- 861071-98-9|1-Ethylpiperidine-3-carboxylic acid|BLD Pharm. BLD Pharm.

- Epik: pKa and Protonation State Prediction through Machine Learning.

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal.

- Nipecotic Acid | C6H11NO2 | CID 4498. PubChem.

- Predicting the pKa of Small Molecules.

- Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calcul

- 498-95-3|Piperidine-3-carboxylic acid|BLD Pharm. BLD Pharm.

- Details of the Drug | DrugMAP. DrugMAP.

Sources

- 1. capa.org.tw [capa.org.tw]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. database.ich.org [database.ich.org]

- 11. fda.gov [fda.gov]

- 12. quora.com [quora.com]

Potential biological activities of N-substituted piperidine derivatives.

An In-Depth Technical Guide to the Potential Biological Activities of N-Substituted Piperidine Derivatives

Abstract

The piperidine ring is a ubiquitous heterocyclic scaffold, forming the structural cornerstone of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its prevalence in over twenty classes of therapeutic agents underscores its significance as a "privileged scaffold" in medicinal chemistry.[2][3] The strategic modification of the piperidine nitrogen atom (N-substitution) provides a powerful tool for modulating physicochemical properties, target affinity, selectivity, and pharmacokinetic profiles. This technical guide offers an in-depth exploration of the diverse biological activities exhibited by N-substituted piperidine derivatives, grounded in recent scientific literature. We will dissect the structure-activity relationships, elucidate mechanisms of action across various therapeutic areas, present detailed experimental protocols for activity assessment, and provide a forward-looking perspective on the potential of this chemical class in modern drug discovery.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The piperidine heterocycle, a six-membered ring containing five carbon atoms and one nitrogen, is a fundamental building block in the design of therapeutic agents.[3] Its flexible, chair-like conformation allows its substituents to adopt specific spatial orientations, facilitating precise interactions with biological targets. The nitrogen atom's basicity and its amenability to substitution are critical features that medicinal chemists exploit to fine-tune a molecule's properties. N-substitution directly influences a compound's lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with specific receptor sites.[4] This guide will focus on several key areas where N-substituted piperidines have demonstrated significant therapeutic potential.

Neuroprotective Activities: Combating Alzheimer's Disease

A prominent area of investigation for N-substituted piperidine derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD).[5] The multifaceted nature of AD necessitates multi-target-directed ligands, and the piperidine scaffold has proven to be an excellent foundation for developing such agents.[6][7]

Mechanism of Action: Cholinesterase Inhibition

A primary strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine.[8] Many N-substituted piperidine derivatives have been developed as potent cholinesterase inhibitors.[9] The piperidine nitrogen, often protonated at physiological pH, can form crucial ionic interactions with the peripheral anionic site (PAS) of AChE, while other parts of the molecule interact with the catalytic active site (CAS).[6]

One of the most potent inhibitors reported is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibits an IC50 of 0.56 nM for AChE and an 18,000-fold selectivity over BuChE.[10] Another series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives also showed potent activity, with the ortho-fluorinated compound 5d having an IC50 of 13 nM against AChE, superior to the reference drug donepezil in that study.[9] Beyond cholinesterase inhibition, some derivatives also exhibit antioxidant properties and the ability to inhibit the self-aggregation of amyloid-beta (Aβ42) peptides, addressing other key pathological features of AD.[11]

Data Summary: Cholinesterase Inhibitory Activity

| Compound ID | Target Enzyme | IC50 Value | Source |

| Compound 21 | AChE | 0.56 nM | [10] |

| Compound 5d | AChE | 13 nM | [9] |

| Compound 3g | AChE | 4.32 µM | [11] |

| Compound 3j | BuChE | 1.27 µM | [11] |

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining anticholinesterase activity.[8][9]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the N-substituted piperidine test compounds in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Assay Setup: In a 96-well microplate, add 25 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 50 µL of the AChE solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Reaction Initiation: Add 125 µL of DTNB solution, followed by 50 µL of the ATCI substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. The percent inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100.

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) using non-linear regression analysis.

Self-Validation System: The protocol must include a negative control (no inhibitor) to establish the baseline 100% enzyme activity and a positive control (a known AChE inhibitor like donepezil) to validate the assay's sensitivity and performance.

Visualization: Mechanism of AChE Inhibition

Caption: AChE Inhibition by an N-Substituted Piperidine Derivative.

Anticancer Activity: Targeting Proliferation and Survival Pathways

The piperidine scaffold is integral to the design of novel anticancer agents.[2] N-substituted derivatives have shown efficacy against various cancer cell lines, including lung, breast, and colon cancer, often through mechanisms involving cell cycle arrest and apoptosis induction.[12][13]

Mechanism of Action

N-substituted piperidines can exert their anticancer effects through multiple pathways. For instance, a tamoxifen-derived piperidine, DTPEP, was found to inhibit cell proliferation in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase.[13] This compound also downregulated the PI3K/Akt pathway, a critical signaling cascade for cell survival, leading to caspase-dependent apoptosis.[13] In another study, a series of 2-(benzimidazol-2-yl)quinoxalines coupled with an N-methylpiperazine (a closely related scaffold) demonstrated a highly selective cytotoxic effect against human lung adenocarcinoma (A549) cells, comparable to doxorubicin.[14] The mechanism was linked to halting the cell cycle in the S phase and inducing mitochondrial apoptosis.[14]

Data Summary: Cytotoxic Activity of Piperidine Derivatives

| Compound Class | Cancer Cell Line | IC50 Value | Source |

| mri BIQ 13da/14da | A549 (Lung) | ~ Doxorubicin level | [14] |

| DTPEP | MCF-7 (Breast) | Not specified | [13] |

| DTPEP | MDA-MB-231 (Breast) | Not specified | [13] |

| Piperidine Derivative 13dc | A549 (Lung) | 16.5 µM | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-substituted piperidine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, remove the media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated as [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100. The IC50 value (concentration causing 50% inhibition of cell growth) is determined by plotting cell viability against the log of the compound concentration.

Self-Validation System: The experiment must include untreated cells as a negative control (100% viability) and cells treated with a standard anticancer drug (e.g., doxorubicin) as a positive control. A blank well containing only media serves to subtract background absorbance.

Visualization: Simplified PI3K/Akt Survival Pathway

Caption: Inhibition of the PI3K/Akt survival pathway by N-substituted piperidines.

Antiviral Activity: A Broad-Spectrum Potential

N-substituted piperidine derivatives have emerged as promising candidates for antiviral therapies, demonstrating activity against a range of viruses, including influenza and HIV.[15][16]

Mechanism of Action

The specific mechanisms of antiviral action can vary. In the context of influenza A/H1N1, certain hydrochlorides of fluorobenzoic acid esters of N-substituted piperidines have shown efficacy comparable to or greater than commercial drugs like Tamiflu and Rimantadine.[15][17] For HIV, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[16] One compound, FZJ13, displayed anti-HIV-1 activity comparable to the established drug Lamivudine (3TC).[16] Interestingly, another compound from the same series, FZJ05, showed significant potency against the influenza A/H1N1 virus, highlighting the potential for broad-spectrum activity within this chemical class.[16]

Data Summary: Antiviral Efficacy

| Compound ID | Target Virus | Metric | Value/Comparison | Source |

| FZJ05 | Influenza A/H1N1 | EC50 | Lower than Ribavirin & Amantadine | [16] |

| FZJ13 | HIV-1 | Potency | Comparable to Lamivudine (3TC) | [16] |

| Ester Derivatives | Influenza A/H1N1 | Efficacy | Comparable to Tamiflu | [15][18] |

Experimental Protocol: In Vitro Antiviral Assay (Influenza on MDCK cells)

This protocol outlines a general method for assessing the antiviral activity of compounds against the influenza virus in a cell culture model.[15][18]

Principle: The assay determines a compound's ability to inhibit viral replication in a susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells). Efficacy is often measured by the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral load.

Step-by-Step Methodology:

-

Cell Culture: Grow MDCK cells to a confluent monolayer in 96-well plates.

-

Cytotoxicity Assessment (Parallel Assay): First, determine the non-toxic concentrations of the piperidine derivatives on MDCK cells using the MTT assay (as described in section 3.3) to ensure that observed antiviral effects are not due to cell death.

-

Viral Infection: Wash the cell monolayers and infect them with a known titer of influenza A virus (e.g., A/H1N1) for 1-2 hours.

-

Compound Treatment: After infection, remove the virus inoculum and add cell culture medium containing serial dilutions of the test compounds.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until CPE is observed in the virus control wells.

-

Efficacy Measurement: Assess the antiviral effect. This can be done by:

-

CPE Inhibition: Visually scoring the reduction of cell death and morphological changes under a microscope.

-

MTT Assay: Quantifying cell viability as an inverse measure of viral-induced cell death.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the compound concentration required to inhibit 50% of the viral CPE or replication. The Selectivity Index (SI), calculated as (Cytotoxic Concentration 50% / EC50), is a critical measure of the compound's therapeutic window.

Self-Validation System: The assay must include cell controls (no virus, no compound), virus controls (virus, no compound), and a positive control (a known antiviral drug like oseltamivir/Tamiflu).

Visualization: Antiviral Screening Workflow

Caption: General workflow for in-vitro antiviral drug screening.

Opioid Receptor Modulation

The N-substituted piperidine framework is a classic pharmacophore for ligands targeting opioid receptors.[19] These derivatives can be engineered to act as potent agonists, antagonists, or mixed-function ligands, with applications in pain management and treating conditions like obesity and substance abuse.[19][20]

Mechanism of Action

The N-substituent plays a pivotal role in determining the functional activity at opioid receptors. Early work identified that while N-methyl substitution typically leads to agonist activity, the N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds were surprisingly pure opioid receptor antagonists.[19] Further structure-activity relationship (SAR) studies showed that the nature of the N-substituent only affected binding affinity and antagonist potency, not the intrinsic activity.[19]

More recent strategies have focused on developing balanced ligands, such as µ-opioid receptor (MOR) agonists combined with δ-opioid receptor (DOR) antagonism.[20][21] This approach aims to provide analgesia while mitigating the undesirable side effects associated with MOR activation, like tolerance and dependence.[20] In a series of 4-substituted piperidines and piperazines, modifying the length and flexibility of a side chain improved binding affinity at both MOR and DOR, with several compounds displaying the desired profile of MOR agonism and DOR antagonism.[20][21][22]

Data Summary: Opioid Receptor Binding Affinity

| Compound | MOR Ki (nM) | DOR Ki (nM) | Functional Profile | Source |

| Morphine | 6.3 | 171 | MOR Agonist | [20] |

| Compound 4 | 0.29 | 6.6 | MOR Agonist/DOR Antagonist | [20][22] |

| Compound 5 | 0.54 | 14 | MOR Agonist/DOR Antagonist | [20] |

| Compound 6 | 0.81 | 16 | MOR Partial Agonist/DOR Antagonist | [20] |

Experimental Protocol: Radioligand Binding Assay

This protocol is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[19]

Principle: The assay operates on the principle of competitive binding. A constant concentration of a high-affinity radioligand (e.g., [³H]DAMGO for MOR) is incubated with a receptor preparation (e.g., animal brain tissue homogenates). The addition of an unlabeled test compound (the N-substituted piperidine) will compete for the binding sites, displacing the radioligand in a concentration-dependent manner. The amount of radioactivity bound to the receptor at equilibrium is measured, and from this, the affinity (Ki) of the test compound is calculated.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare membrane homogenates from animal brain tissue known to express the opioid receptors of interest.

-

Assay Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR), and varying concentrations of the unlabeled test compound.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound/Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled standard ligand. Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation System: The assay includes controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand) to ensure accurate calculation of specific binding.

Antimicrobial Activity

N-substituted piperidine derivatives have also been screened for their antimicrobial properties, showing activity against various strains of bacteria and fungi.[23][24][25]

Spectrum of Activity

Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[25] For example, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against several bacterial strains.[24] Similarly, certain piperidine-substituted halogenobenzene derivatives inhibited the growth of S. aureus and the fungus Candida albicans with MIC values ranging from 32–128 µg/ml.[26] The specific N-substituent, along with the overall substitution pattern on the piperidine ring, significantly influences the antimicrobial potency and spectrum.[26]

Data Summary: Minimum Inhibitory Concentrations (MIC)

| Compound Class | Microorganism | MIC (µg/mL) | Source |

| Halogenobenzene Derivatives | S. aureus | 32 - 128 | [26] |

| Halogenobenzene Derivatives | C. albicans | 32 - 64 | [26] |

| Flavonol Derivative 2g | S. aureus | 6.25 | [27] |

| Flavonol Derivative 2g | E. coli | 25 | [27] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the N-substituted piperidine derivative and perform two-fold serial dilutions in Mueller-Hinton broth directly in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.

Self-Validation System: A growth control well (no compound) must be included to ensure the viability of the inoculum. A sterility control well (no bacteria) ensures the medium is not contaminated. A positive control with a known antibiotic (e.g., chloramphenicol) validates the susceptibility of the test organism.[25]

Conclusion and Future Perspectives

The N-substituted piperidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The ability to systematically modify the N-substituent allows for the precise tuning of pharmacological activity across a wide range of biological targets. This guide has highlighted the significant potential of these derivatives as neuroprotective, anticancer, antiviral, antimicrobial, and opioid-modulating agents.

Future research will likely focus on developing multi-target ligands, particularly for complex diseases like cancer and Alzheimer's, where hitting multiple pathological pathways simultaneously may lead to more effective therapies.[6] The continued exploration of novel N-substituents, combined with advanced computational modeling and high-throughput screening, will undoubtedly uncover new lead compounds with improved potency, selectivity, and drug-like properties. The N-substituted piperidine core will remain a central and invaluable tool in the armamentarium of drug discovery professionals for the foreseeable future.

References

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). Google.

- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (n.d.). PubMed.

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Google.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate.

- The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. (n.d.). PubMed Central.

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Google.

- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed.

- Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. (n.d.). JOCPR.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Google.

- N -substituted-piperidines as Novel Anti-alzheimer Agents: Synthesis, antioxidant activity, and molecular docking study. (n.d.). ResearchGate.

- N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (n.d.). PubMed.

- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (n.d.). MDPI.

- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). PubMed.

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Google.

- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PMC - NIH.

- Review On Synthesis And Biological Evaluation Of Novel Piperidine-Substituted Triazine Derivatives. (n.d.). IJCRT.org.

- Phenyl‐substituted N‐piperonylpiperidine derivatives synthesized and... (n.d.). ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Google.

- Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). Taylor & Francis.

- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (n.d.). International Journal of Pharmaceutical Science Invention.

- Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. (2023). Bentham Science Publisher.

- Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. (2025). PubMed.

- Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.

- Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. (n.d.). PubMed.

- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (n.d.). MDPI.

- Efficacy of Piperidine-Containing Compounds in Oncology: A Comparative Analysis. (n.d.). Benchchem.

- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar.

- Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). PMC - PubMed Central.

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI.

- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PubMed.

- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). PubMed.

- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2025). ResearchGate.

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). PubMed.

- Green chemistry approach towards Piperazine: anticancer agents. (n.d.). OUCI.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH.

- µ-Opioid receptor activation profiles (n = 3) for N-piperidinyl... (n.d.). ResearchGate.

- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Google.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsi.org [ijpsi.org]

- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jocpr.com [jocpr.com]

- 24. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Ethyl-piperidine-3-carboxylic Acid: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility, basic nitrogen atom, and multiple points for substitution make it an ideal building block for engaging with complex biological targets. Within this class of compounds, 1-Ethyl-piperidine-3-carboxylic acid emerges as a particularly valuable precursor. Its unique trifunctional nature—a tertiary amine, a carboxylic acid, and a stereocenter—provides a rich platform for generating diverse molecular architectures with significant potential for drug discovery and development.

This guide provides an in-depth exploration of 1-Ethyl-piperidine-3-carboxylic acid, from its fundamental properties and synthesis to its strategic application as a starting material for novel compound libraries. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Core Compound Analysis: 1-Ethyl-piperidine-3-carboxylic Acid

1-Ethyl-piperidine-3-carboxylic acid (CAS 861071-98-9) is a derivative of nipecotic acid, a naturally occurring GABA uptake inhibitor. The addition of the N-ethyl group modifies the compound's basicity and lipophilicity, while the carboxylic acid at the 3-position serves as a versatile handle for a wide range of chemical transformations.

Physicochemical Properties

A thorough understanding of the precursor's properties is fundamental to designing successful synthetic routes and anticipating the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | |

| Molecular Weight | 157.21 g/mol | |

| XLogP3 | -1.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 40.5 Ų | |

| Complexity | 147 |

Table 1: Key Physicochemical Properties of 1-Ethyl-piperidine-3-carboxylic acid.

Synthesis of the Precursor

The most direct and common method for synthesizing 1-Ethyl-piperidine-3-carboxylic acid is through the N-alkylation of piperidine-3-carboxylic acid (nipecotic acid) or its ester. This is a classic SN2 reaction where the nucleophilic secondary amine of the piperidine ring attacks an ethyl electrophile.

Causality Behind Experimental Design:

-

Choice of Ethylating Agent: Ethyl bromide or ethyl iodide are commonly used. Ethyl iodide is more reactive but also more expensive and less stable. Ethyl bromide offers a good balance of reactivity and cost for scale-up operations.

-

Base Selection: A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the starting piperidine, enhancing its nucleophilicity. An inorganic base like potassium carbonate (K2CO3) is often preferred because it is inexpensive, effective, and easily removed by filtration. Using a stronger base like sodium hydride (NaH) is also possible but requires strictly anhydrous conditions and careful handling.

-

Solvent System: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the ionic intermediates and reagents without participating in the reaction. Acetonitrile is often favored due to its lower boiling point, which simplifies removal during workup.

Diagram 1: Synthesis of 1-Ethyl-piperidine-3-carboxylic acid.

Protocol 1: Synthesis of 1-Ethyl-piperidine-3-carboxylic Acid

This protocol is a self-validating system. Successful synthesis will be confirmed by the disappearance of the starting material on TLC and the emergence of a new, more polar spot, followed by spectroscopic confirmation (NMR, MS) of the final product.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.5 M concentration of the starting acid).

-

Reagent Addition: Add ethyl bromide (1.2 eq) to the stirring mixture at room temperature.

-